2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide
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Overview
Description
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a bromine atom, a formyl group, and an acetamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide typically involves the following steps:
Bromination: The indole ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formylation: The brominated indole undergoes formylation at the 3-position using a formylating agent like Vilsmeier-Haack reagent.
Acetamide Formation: The formylated brominated indole is then reacted with isopropylamine and acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(5-bromo-3-carboxy-1H-indol-1-yl)-N-(propan-2-yl)acetamide.
Reduction: 2-(5-bromo-3-hydroxymethyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine and formyl groups may enhance binding affinity or selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
2-(5-chloro-3-formyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide: Similar structure with a chlorine atom instead of bromine.
2-(5-bromo-3-methyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide: Similar structure with a methyl group instead of a formyl group.
Uniqueness
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide is unique due to the presence of both bromine and formyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(5-bromo-3-formylindol-1-yl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-9(2)16-14(19)7-17-6-10(8-18)12-5-11(15)3-4-13(12)17/h3-6,8-9H,7H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEUIQUBRRPBFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=C(C2=C1C=CC(=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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